molecular formula C26H18N2O2 B3498859 2-(2H-1,3-BENZODIOXOL-5-YL)-4-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE

2-(2H-1,3-BENZODIOXOL-5-YL)-4-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE

Cat. No.: B3498859
M. Wt: 390.4 g/mol
InChI Key: FUOXDNWWXCMIBV-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-4-(naphthalen-1-yl)-5-phenyl-1H-imidazole is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a naphthalene ring, and a phenyl group, all connected through an imidazole core. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2/c1-2-8-18(9-3-1)24-25(21-12-6-10-17-7-4-5-11-20(17)21)28-26(27-24)19-13-14-22-23(15-19)30-16-29-22/h1-15H,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOXDNWWXCMIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=C(N3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-4-(naphthalen-1-yl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with naphthalene and phenyl-substituted imidazole precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and bases to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-4-(naphthalen-1-yl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-4-(naphthalen-1-yl)-5-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-4-(naphthalen-1-yl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-Benzodioxol-5-yl)-4-(phenyl)-1H-imidazole: Lacks the naphthalene ring.

    4-(Naphthalen-1-yl)-5-phenyl-1H-imidazole: Lacks the benzodioxole ring.

    2-(2H-1,3-Benzodioxol-5-yl)-1H-imidazole: Lacks both the naphthalene and phenyl groups.

Uniqueness

The presence of all three rings (benzodioxole, naphthalene, and phenyl) in 2-(2H-1,3-Benzodioxol-5-yl)-4-(naphthalen-1-yl)-5-phenyl-1H-imidazole makes it unique

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-1,3-BENZODIOXOL-5-YL)-4-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-BENZODIOXOL-5-YL)-4-(NAPHTHALEN-1-YL)-5-PHENYL-1H-IMIDAZOLE

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